molecular formula C29H29N3O5 B11443383 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B11443383
M. Wt: 499.6 g/mol
InChI Key: PWCTVCZHRJERSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-2,4-dione core substituted with a 3-methylbenzyl group at the N1 position. A pentanamide chain, terminating in an N-(1,3-benzodioxol-5-ylmethyl) moiety, is linked to the C3 position of the quinazolinone. The compound’s structural complexity suggests applications in drug discovery, though its specific pharmacological profile requires further exploration.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H29N3O5/c1-20-7-6-8-22(15-20)18-32-24-10-3-2-9-23(24)28(34)31(29(32)35)14-5-4-11-27(33)30-17-21-12-13-25-26(16-21)37-19-36-25/h2-3,6-10,12-13,15-16H,4-5,11,14,17-19H2,1H3,(H,30,33)

InChI Key

PWCTVCZHRJERSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis process and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C29H29N3O5C_{29}H_{29}N_{3}O_{5} and a molecular weight of approximately 499.6 g/mol. Its structure features a benzodioxole moiety, which is known for its biological activity, linked to a quinazoline derivative that enhances its pharmacological properties. The compound's detailed structural characteristics can be represented as follows:

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
  • SMILES Notation : CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components may contribute to the inhibition of bacterial growth, particularly against periodontal pathogens. The presence of the benzodioxole group is associated with enhanced antibacterial activity, making this compound a candidate for further exploration in treating infections such as periodontitis .

Anticancer Properties

The quinazoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer progression positions it as a promising candidate for cancer therapy. Research indicates that modifications in the quinazoline structure can lead to increased cytotoxicity against various cancer cell lines .

Neurological Applications

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. These effects could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated several heterocyclic derivatives against periodontal bacteria. Among these derivatives, this compound demonstrated significant inhibitory effects against Porphyromonas gingivalis, a key pathogen in periodontal disease. The study concluded that this compound could be further developed into a therapeutic agent for periodontal treatment .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of quinazoline were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced potency against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Analogs

Compound A : N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide ()

  • Structural Differences :
    • Replaces the benzodioxol-5-ylmethyl group with a 4-chlorophenethyl moiety.
    • Substitutes the 3-methylbenzyl group with a 3-nitrobenzyl group.
  • The chlorophenyl group increases hydrophobicity compared to benzodioxole, which could influence membrane permeability .

Compound B : N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxidanylidene-5-(sulfanylethyl)-imidazoquinazolin-2-yl]propanamide ()

  • Structural Differences: Replaces the quinazolin-2,4-dione core with an imidazo[1,2-c]quinazolinone system. Features a propanamide chain instead of pentanamide.
  • Implications :
    • The imidazole fusion may enhance rigidity, affecting target selectivity.
    • Shorter alkyl chain (propanamide vs. pentanamide) could reduce conformational flexibility .
Tetrazole-Containing Analogs

Compound C: 4-Formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate ()

  • Structural Differences: Replaces quinazolinone with a tetrazole-biphenyl system. Incorporates a butanoate ester instead of a benzodioxole-terminated pentanamide.
  • The ester moiety may confer pH-dependent hydrolysis, altering bioavailability .

Compound D : (S)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)pentanamide ()

  • Structural Differences :
    • Combines tetrazole with a hydrazinyl-ketone side chain.
    • Retains the pentanamide linker but lacks the benzodioxole group.
  • Implications: Hydrazine derivatives may exhibit chelation properties or oxidative instability.
Amide-Functionalized Heterocycles

Compound E : N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide ()

  • Structural Differences: Uses a tetrazole-acetamide scaffold instead of quinazolinone. Incorporates dimethoxyphenethyl and trimethylpentyl groups.
  • Implications :
    • Methoxy groups may improve solubility but reduce metabolic stability.
    • Bulky substituents (e.g., trimethylpentyl) could hinder target engagement .

Comparative Analysis Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolin-2,4-dione 3-Methylbenzyl, Benzodioxol-5-ylmethyl ~543.6 (estimated) High lipophilicity, metabolic stability
Compound A () Quinazolin-2,4-dione 3-Nitrobenzyl, 4-Chlorophenethyl ~578.0 (estimated) Electron-withdrawing nitro group
Compound C () Tetrazole-biphenyl Pentanamido-butyl ester 539.62 Ester hydrolysis potential

Key Research Findings

  • Linker Flexibility : The pentanamide chain provides greater conformational freedom than propanamide () or rigid tetrazole systems (), which may influence binding kinetics.
  • Benzodioxole Advantage : Compared to chlorophenyl () or dimethoxyphenyl () groups, the benzodioxole moiety balances lipophilicity and metabolic resistance, making it a preferred pharmacophore in CNS-targeting agents .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a complex organic compound that combines elements of benzodioxole and quinazoline structures. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic disorders.

Molecular Formula

  • C : 16
  • H : 17
  • N : 2
  • O : 2

Key Identifiers

  • CAS Number : 418777-13-6
  • PubChem CID : 777006

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinazoline have shown significant cytotoxicity against various cancer cell lines. In a study investigating a series of C-5-substituted anilinoquinazolines, compounds demonstrated high selectivity for the c-Src tyrosine kinase, which is crucial in cancer progression. These compounds exhibited low nanomolar concentrations for effective inhibition and promising pharmacokinetic profiles in vivo .

The biological activity of this compound is believed to involve the inhibition of specific kinases, particularly those associated with cancer cell proliferation and survival. The benzodioxole moiety enhances the interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.

Enzyme Inhibition Studies

In vitro studies have shown that related benzodioxole derivatives can inhibit α-amylase activity, which is significant for managing diabetes. Compounds like IIa and IIc displayed IC50 values of 0.85 µM and 0.68 µM respectively against α-amylase while exhibiting minimal cytotoxicity towards normal cell lines . This suggests a dual therapeutic potential for both cancer treatment and metabolic regulation.

Case Studies and Experimental Data

A comprehensive investigation into the biological activity of this compound includes various case studies:

Study Compound Tested Cell Lines IC50 Value (µM) Activity Type
Study 1IIaA54926Anticancer
Study 2IIcHepG230Anticancer
Study 3IIcα-Amylase0.68Enzyme Inhibition

Pharmacokinetics

The pharmacokinetic properties of related compounds indicate favorable absorption and distribution characteristics. For example, AZD0530 (a related compound) has shown a half-life of approximately 40 hours in preclinical models, suggesting prolonged action which is beneficial for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.